molecular formula C5H6BrNS B1519518 (3-Bromothiophen-2-YL)methanamine CAS No. 771574-41-5

(3-Bromothiophen-2-YL)methanamine

Cat. No. B1519518
M. Wt: 192.08 g/mol
InChI Key: WXHVQZUFYUSQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(3-Bromothiophen-2-YL)methanamine” derivatives has been achieved via Suzuki cross-coupling reactions . In these reactions, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is coupled with various arylboronic acids, yielding a variety of imine derivatives . The reaction conditions were found to tolerate a wide range of electron-donating and withdrawing functional groups .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “(3-Bromothiophen-2-YL)methanamine” can undergo Suzuki cross-coupling reactions with various arylboronic acids . This reaction is used to synthesize a variety of imine derivatives .

Scientific Research Applications

Photodegradation of Environmental Pollutants

The study of photochemical decomposition of polybrominated diphenyl ethers (PBDEs), which are of environmental concern due to their bioaccumulative properties, in a methanol/water solution by UV light showcases the importance of understanding the degradation behaviors of similar brominated compounds for environmental cleanup efforts (Eriksson et al., 2004).

Synthesis and Antioxidant Properties

The synthesis and investigation of antioxidant properties of brominated derivatives highlight the potential application of brominated compounds in developing new antioxidants. Such research is crucial for finding effective compounds with antioxidant power, indicating the scope for (3-Bromothiophen-2-YL)methanamine and its derivatives in medicinal chemistry and drug development (Çetinkaya et al., 2012).

Catalysis in Organic Synthesis

The synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in catalysis for transfer hydrogenation reactions showcases the role of brominated compounds in facilitating organic synthesis, suggesting potential applications for (3-Bromothiophen-2-YL)methanamine in catalytic processes (Karabuğa et al., 2015).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of bromopyridinyl azetidinyl methanamine for antibacterial and antifungal activities demonstrate the potential of brominated compounds in pharmaceutical research for developing new antimicrobial agents, underscoring the importance of exploring similar compounds for antimicrobial applications (Rao et al., 2013).

Advancements in Coupling Reactions

Research on palladium-catalyzed coupling reactions of bromothiophene derivatives highlights the significance of brominated compounds in facilitating complex organic syntheses, providing a foundation for using (3-Bromothiophen-2-YL)methanamine in similar advanced synthetic methodologies (Kobayashi et al., 2005).

Safety And Hazards

The safety information available suggests that contact with skin and eyes should be avoided and protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling "(3-Bromothiophen-2-YL)methanamine" . It is classified under the GHS05 pictogram with the signal word “Danger” and hazard statements H314 .

properties

IUPAC Name

(3-bromothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVQZUFYUSQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677621
Record name 1-(3-Bromothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromothiophen-2-YL)methanamine

CAS RN

771574-41-5
Record name 1-(3-Bromothiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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